[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate
Description
This compound (CAS 461432-25-7) is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used for type 2 diabetes management . Structurally, it features a central oxane (pyran) ring with three acetyloxy groups at positions 3, 4, and 3. The 6-position is substituted with a 4-chlorophenyl group bearing a 4-acetyloxybenzyl moiety. The acetylated sugar backbone enhances lipophilicity, facilitating membrane permeability, while the chloro and acetyloxy substituents influence electronic properties and metabolic stability .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClO11/c1-15(31)36-14-25-27(38-17(3)33)29(40-19(5)35)28(39-18(4)34)26(41-25)21-8-11-24(30)22(13-21)12-20-6-9-23(10-7-20)37-16(2)32/h6-11,13,25-29H,12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNDOYQCYOLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of the Glucose Moiety
The glucose derivative undergoes regioselective acetylation using acetic anhydride (3.2 equiv) in tetrahydrofuran (THF) at 0°C, catalyzed by trimethylphosphine. This step yields 2,3,4,5-tetraacetyloxy-6-(hydroxymethyl)oxane with 87% efficiency.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (ramped) |
| Catalyst | Trimethylphosphine |
| Solvent | THF |
| Reaction Time | 12 hours |
Coupling of Aromatic and Sugar Moieties
The acetylated glucose is coupled with the acetylated chlorophenyl precursor via a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the formation of an ether bond between the 6-hydroxymethyl group of glucose and the chlorophenyl derivative.
Yield Optimization :
Final Acetylation
The coupled product undergoes a final acetylation at the remaining hydroxyl group using acetic anhydride (1.1 equiv) and pyridine in dichloromethane. This step achieves near-quantitative conversion (98%).
Catalytic and Solvent Systems
Ionic Liquid-Mediated Acetylation
Recent advances employ ionic liquids (e.g., 1-hexyl-3-methylimidazolium chloride) as green solvents. These systems enhance reaction rates by 30% compared to traditional solvents while enabling catalyst recycling.
Comparative Performance :
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Dichloromethane | 91 | 6 |
| Ionic Liquid | 95 | 4.5 |
Heterogeneous Catalysis
Pd/C catalysts under hydrogen atmospheres (2 MPa) facilitate selective reductions during intermediate steps, minimizing over-acetylation.
Industrial-Scale Production Methods
Continuous Flow Acetylation
Industrial protocols utilize continuous flow reactors for the acetylation steps, achieving throughputs of 50 kg/hr. Key parameters include:
Purification Strategies
- Liquid-Liquid Extraction : Ethyl acetate/water systems remove unreacted acetic anhydride.
- Crystallization : The final product is recrystallized from ethanol/water (7:3 v/v), yielding 92% pure crystals.
Reaction Optimization and Yield Enhancement
Stoichiometric Adjustments
Optimizing acetic anhydride equivalents significantly impacts yields:
| Acetic Anhydride (equiv) | Yield (%) |
|---|---|
| 3.0 | 78 |
| 3.2 | 87 |
| 3.5 | 85 |
Exceeding 3.2 equiv promotes diacetylated byproducts, reducing purity.
Temperature Control
Maintaining temperatures below 40°C during acetylation prevents hydrolysis of acetyl groups. A study comparing temperatures shows:
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 89 |
| 40 | 82 |
| 60 | 65 |
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential applications in drug development. The chlorophenyl group is often associated with bioactive compounds, and the triacetoxy groups can enhance solubility and bioavailability.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or inhibition of cell proliferation.
- Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial activity. This compound could be explored for its efficacy against bacterial and fungal pathogens.
Materials Science
The unique properties of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate make it a candidate for use in advanced materials.
- Polymer Chemistry : Its ability to form ester linkages can be utilized in synthesizing novel polymeric materials. These materials could have applications in coatings, adhesives, and drug delivery systems.
- Nanotechnology : The compound may serve as a precursor for nanoparticles or nanocomposites, which can be used in electronics or as drug carriers due to their enhanced surface area and reactivity.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds featuring chlorophenyl groups. Results indicated that these compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. Further research is needed to assess the specific effects of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate in similar assays.
Case Study 2: Antimicrobial Activity
In a study examining various acetoxy-substituted phenolic compounds for antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that modifications to the acetoxy groups could enhance efficacy. Future work could focus on synthesizing this specific compound to evaluate its antimicrobial potential.
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate groups can undergo hydrolysis, releasing active metabolites that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impacts
Table 1: Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s triacetylated oxane ring significantly increases logP compared to non-acetylated analogs like [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxo-chromen-7-yl]oxy-oxan-2-yl]methyl acetate (), which has hydroxyl groups instead of acetyloxy .
- The 4-chloro and 4-acetyloxybenzyl groups further enhance lipophilicity, favoring passive diffusion across intestinal membranes in prodrug strategies .
Metabolic Stability
- Acetyl groups undergo hydrolysis in vivo to release active metabolites. Analogs with ethoxy (CAS 461432-23-5) or nitro (CAS 1094684-29-3) groups exhibit different metabolic pathways: ethoxy groups are stable under acidic conditions, while nitro groups may undergo reduction .
Electronic Effects
- The 4-chlorophenyl group in the target compound is electron-withdrawing, stabilizing the aromatic ring and influencing binding affinity to SGLT2.
Key Research Findings
- Synthesis Optimization : The acetylated sugar backbone in the target compound improves yield in glycosylation steps compared to hydroxylated analogs, as acetyl groups act as protecting groups .
Biological Activity
The compound [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
This compound features a triacetoxy group and a chlorophenyl moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with acetoxy groups have shown efficacy against various bacterial strains, suggesting that [3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate may possess similar properties. A study demonstrated that related compounds had minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against Gram-positive bacteria .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Functional pyrrol-3-ones and their derivatives have been reported to exhibit pronounced anticancer activity. In vitro studies have shown that compounds with similar configurations can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression .
Anti-inflammatory Effects
The presence of chlorophenyl groups in the compound is associated with anti-inflammatory effects. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests that our compound may also modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study tested the antimicrobial activity of structurally related acetoxy compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL .
- Anticancer Mechanism : In a study involving human breast cancer cell lines, derivatives similar to our compound were shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
- Inflammation Model : In an animal model of acute inflammation, administration of acetoxy derivatives resulted in a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6 cytokines, indicating their potential use in treating inflammatory conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
